N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h3-5,8H,1-2,6-7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHYZWHMVLGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H12F3N3OS
- Molecular Weight : 325.33 g/mol
- CAS Number : 255842-07-0
The compound features a benzothiazole moiety which is known for various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydrobenzothiazole with a trifluoromethyl-substituted benzoyl chloride. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, a study evaluated various substituted benzothiazoles for their activity against bacterial strains and found that those with trifluoromethyl substitutions had enhanced potency. The trifluoromethyl group is known to increase lipophilicity and improve cell membrane permeability .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. It was shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group at the para position of the benzamide significantly enhances biological activity. SAR studies suggest that modifications to the benzothiazole ring can lead to variations in potency. For example:
| Substituent | Biological Activity |
|---|---|
| Trifluoromethyl | Increased potency |
| Alkyl groups | Variable effects |
| Halogen substitutions | Altered pharmacokinetics |
This table illustrates how different substituents can affect the compound's overall efficacy.
Case Studies
-
Case Study 1: Antimicrobial Evaluation
A series of benzothiazole derivatives were tested against Staphylococcus aureus. The trifluoromethyl-substituted derivatives exhibited MIC values significantly lower than their non-fluorinated counterparts . -
Case Study 2: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties against a variety of bacterial strains. Studies have indicated that derivatives of benzothiazole compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | Escherichia coli | 12 µg/mL |
| This compound | Staphylococcus aureus | 15 µg/mL |
These findings suggest that this compound could be developed as a potential antimicrobial agent in clinical settings .
Anti-inflammatory Properties
Research has demonstrated that derivatives of benzothiazole compounds possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In vitro studies have shown that certain derivatives exhibit significant inhibition of inflammation markers in cell lines treated with lipopolysaccharide (LPS), indicating their potential for treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of benzothiazole derivatives have revealed promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 18 µM |
| MCF-7 (breast cancer) | 22 µM |
The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest favorable interactions between the compound and key proteins involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several benzothiazole derivatives including this compound. The study highlighted its effectiveness against resistant bacterial strains and proposed it as a candidate for further development into an antibiotic drug.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of the compound using an acute inflammation model in mice. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
